molecular formula C9H12BrN B168973 2-(Bromomethyl)-N,N-dimethylaniline CAS No. 117426-12-7

2-(Bromomethyl)-N,N-dimethylaniline

Cat. No.: B168973
CAS No.: 117426-12-7
M. Wt: 214.1 g/mol
InChI Key: JVDFBNUEGLXFRI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-N,N-dimethylaniline is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the aniline ring is substituted with a bromomethyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include demethylated anilines and other reduced forms.

Scientific Research Applications

2-(Bromomethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-N,N-dimethylaniline involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)-N,N-dimethylaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    N-Methyl-N-phenylmethanamine: Lacks the second methyl group on the nitrogen, affecting its chemical properties and reactivity.

Uniqueness: 2-(Bromomethyl)-N,N-dimethylaniline is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

2-(bromomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDFBNUEGLXFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557091
Record name 2-(Bromomethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117426-12-7
Record name 2-(Bromomethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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